Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate

LogP CNS drug design bioisostere physicochemical profiling

Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2170371-89-6) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead nitrile (–CN) at position 3 and a tert-butyloxycarbonyl (Boc)-protected amine at position 1. The BCP scaffold is a well-established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, offering improved physicochemical and pharmacokinetic profiles compared to aromatic counterparts.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 2170371-89-6
Cat. No. B2464899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate
CAS2170371-89-6
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C#N
InChIInChI=1S/C11H16N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-6H2,1-3H3,(H,13,14)
InChIKeyKSXWAPXMULDENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2170371-89-6): A Boc-Protected 1,3-Disubstituted BCP Nitrile Building Block for sp³-Rich Drug Discovery


Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2170371-89-6) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead nitrile (–CN) at position 3 and a tert-butyloxycarbonyl (Boc)-protected amine at position 1 . The BCP scaffold is a well-established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, offering improved physicochemical and pharmacokinetic profiles compared to aromatic counterparts [1]. With a molecular formula of C₁₁H₁₆N₂O₂ (MW 208.26 Da), a calculated LogP of ~1.06, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.818), this compound occupies a favorable physicochemical space for fragment-based and lead-optimization programs .

Why Generic Substitution Fails for Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate: Physicochemical and Functional Differentiation Among 3-Cyano BCP Building Blocks


Although several 3-cyanobicyclo[1.1.1]pentane derivatives are commercially available—including the free carboxylic acid (CAS 83249-02-9), the methyl ester (CAS 156329-62-3), and the unprotected amine hydrochloride (CAS 2170371-90-9)—these compounds are not interchangeable in synthetic workflows [1]. Each derivative occupies a distinct region of physicochemical space (LogP, Fsp³, hydrogen-bond donor/acceptor count) and presents a different reactive handle for downstream chemistry. The target compound uniquely combines a Boc-protected amine with a bridgehead nitrile on the same BCP core, enabling orthogonal deprotection strategies and direct incorporation into amide bond-forming or urea-forming sequences without premature unmasking of the amine. The quantitative evidence below demonstrates that even modest structural variations among 3-cyano BCP analogs produce measurable differences in lipophilicity, three-dimensionality (Fsp³), and synthetic utility that directly impact lead optimization decisions [2].

Product-Specific Quantitative Evidence Guide: Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate Versus Close Analogs


LogP Differentiation: 2.2-Fold Higher Lipophilicity Than the Carboxylic Acid Analog Enables Blood–Brain Barrier Penetration Potential

The target compound exhibits a calculated LogP of 1.06, which is approximately 2.2-fold higher than the corresponding 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (LogP = 0.49) [1]. This intermediate lipophilicity places the Boc-protected amine-nitrile within the favorable LogP window (1–3) associated with optimal passive membrane permeability while mitigating the risk of poor aqueous solubility and high metabolic clearance that plague more lipophilic analogs [2]. In contrast, the methyl ester analog (CAS 156329-62-3) is substantially more hydrophilic (LogP ≈ 0.06), which may limit CNS exposure .

LogP CNS drug design bioisostere physicochemical profiling

Fsp³ Advantage: 0.818 sp³ Fraction Surpasses Carboxylic Acid Analog and Phenyl Bioisostere Benchmarks

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.818, which is 14.6% higher than the analogous 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (Fsp³ = 0.714) [1]. Elevated Fsp³ is positively correlated with improved physicochemical properties including aqueous solubility, reduced crystalline lattice energy, and lower promiscuity against off-target receptors [2]. This metric is particularly relevant when the BCP scaffold is employed as a phenyl bioisostere, as the phenyl ring has an Fsp³ of 0, and the target compound's high Fsp³ directly translates the three-dimensionality advantage of the BCP motif into a measurable, decision-enabling parameter for medicinal chemistry triage [2].

Fsp³ three-dimensionality developability bioisostere

Class-Level BCP Bioisostere Performance: 9-Fold Solubility Gain and 3-Fold Permeability Improvement Over Phenyl in Validated Inhibitor Series

In a direct head-to-head comparison within the LpPLA₂ inhibitor series, replacement of the central phenyl ring with a bicyclo[1.1.1]pentane moiety (analogue 5 vs 1) produced a 9-fold increase in kinetic solubility (74 μM vs 8 μM), a 3.1-fold increase in artificial membrane permeability (705 nm/s vs 230 nm/s), and a >2.5-fold improvement in fasted-state simulated intestinal fluid (FaSSIF) solubility (>1000 μg/mL vs 399 μg/mL) [1]. Independently, in the γ-secretase inhibitor series (BMS-708,163), BCP substitution yielded an equipotent enzyme inhibitor (compound 3) with ~4-fold higher oral Cₘₐₓ and AUC values in mice, alongside improved passive permeability and aqueous solubility [2]. Although these data originate from elaborated drug-like molecules rather than the building block itself, they establish the intrinsic property-shifting capability of the 1,3-disubstituted BCP core that the target compound is designed to deliver.

BCP bioisostere aqueous solubility membrane permeability phenyl replacement

Orthogonal Synthetic Utility: Boc-Protected Amine Enables Selective Deprotection Strategies Absent in the Free Amine and Carboxylic Acid Analogs

The target compound's Boc-protected amine permits selective acidic deprotection (e.g., TFA or HCl/dioxane) to reveal the free primary amine for downstream amide coupling, urea formation, or reductive amination, while the bridgehead nitrile remains intact under these conditions. In contrast, the free amine hydrochloride (CAS 2170371-90-9) cannot be selectively masked, and the carboxylic acid analog (CAS 83249-02-9) requires amide coupling reagents that may be incompatible with nitrile functionality . This orthogonal protection strategy is essential for multi-step syntheses of complex drug candidates where the order of functional group manipulation determines overall synthetic efficiency [1].

Boc deprotection orthogonal synthesis building block amine protection

Validated Pharmacological Relevance: 3-Cyanobicyclo[1.1.1]pentan-1-yl Motif Delivers Low Nanomolar Potency in HBV Antiviral Programs

Compounds elaborated from the 3-cyanobicyclo[1.1.1]pentan-1-amine scaffold (the deprotected derivative of the target compound) have demonstrated potent antiviral activity in Gilead Sciences' HBV program. In a HepG2-NTCP cellular assay, compound 112 (N-(3-chloro-4-fluorophenyl)-7-(2-((3-cyanobicyclo[1.1.1]pentan-1-yl)amino)-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide) exhibited an EC₅₀ of 29.9 nM, while compound 113 (the 3,4-difluorophenyl analog) showed an EC₅₀ of 45.1 nM [1][2]. These data confirm that the 3-cyanobicyclo[1.1.1]pentan-1-yl moiety—directly accessible from the target compound via Boc deprotection—is pharmacologically competent and tolerated in a therapeutically relevant target context.

HBV NTCP antiviral Gilead Sciences

Best Research and Industrial Application Scenarios for Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate


Fragment-Based Drug Discovery (FBDD): sp³-Rich Primary Fragment for CNS and Anti-Infective Screening Libraries

With a molecular weight of 208.26 Da and a LogP of ~1.06, the target compound falls within the rule-of-three guidelines for fragment-based screening (MW < 300, cLogP ≤ 3) . Its high Fsp³ (0.818) promotes three-dimensional binding interactions that are underrepresented in historical fragment libraries, and the Boc-protected amine provides a vector for fragment growing via amide or urea linkage. The compound is directly applicable to FBDD campaigns targeting CNS-penetrant programs where the favorable LogP and low aromatic ring count are critical for avoiding P-glycoprotein efflux and maintaining brain exposure.

Scaffold-Hopping from Phenyl-Containing Leads: Direct Bioisosteric Replacement Building Block

The BCP motif has been validated as a superior bioisostere for para-substituted phenyl rings, delivering up to 9-fold improvements in kinetic solubility and 3-fold improvements in membrane permeability in head-to-head comparisons [1]. Medicinal chemistry teams seeking to replace a metabolically labile or solubility-limited para-substituted phenyl ring can use this building block to install the BCP-nitrile scaffold in one synthetic operation (Boc deprotection followed by amide coupling), reducing the phenyl ring count and improving developability parameters as documented in the LpPLA₂ and γ-secretase case studies [1][2].

Late-Stage Functionalization of Clinical Candidates: Introducing sp³-Rich BCP Motifs via Boc-Deprotection and Amide Coupling

For advanced lead compounds requiring property optimization without extensive re-synthesis, the target compound enables late-stage introduction of the 3-cyanobicyclo[1.1.1]pentan-1-yl group via a two-step sequence: (1) TFA-mediated Boc deprotection to reveal the primary amine, and (2) HATU- or EDC-mediated amide coupling to a carboxylic acid-containing drug candidate [3]. This strategy has precedent in the Gilead HBV program, where the 3-cyanobicyclo[1.1.1]pentan-1-yl amine was coupled to elaborate pyrrolizine-carboxylic acid scaffolds to produce potent NTCP inhibitors with EC₅₀ values in the 30–45 nM range [4].

Parallel Synthesis and DNA-Encoded Library (DEL) Construction: Orthogonally Protected BCP Monomer for Diverse Library Design

The orthogonal protection of the amine (Boc-labile) and the nitrile (stable to acidic and basic conditions used in amide coupling) makes this building block ideal for parallel synthesis and DNA-encoded library (DEL) construction. The nitrile can serve as a latent carboxylic acid (via hydrolysis), a tetrazole precursor (via [3+2] cycloaddition with azide), or an aminomethyl handle (via reduction) after library synthesis, providing three distinct diversification vectors from a single building block. The favorable Fsp³ (0.818) and moderate LogP (1.06) ensure that library members will occupy drug-like chemical space distinct from traditional aromatic-dominated collections .

Quote Request

Request a Quote for Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.